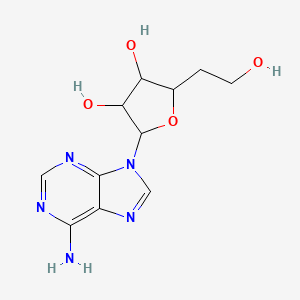
Homoadenosine
Vue d'ensemble
Description
Homoadenosine is a purine nucleoside analog known for its broad antitumor activity. It targets indolent lymphoid malignancies by inhibiting DNA synthesis and inducing apoptosis
Méthodes De Préparation
The synthesis of homoadenosine involves a highly stereoselective process. One notable method is the palladium-catalyzed N-glycosylation, which uses 6-chloropurine and Boc-protected pyranone as starting materials . This method includes iterative applications of palladium-catalyzed N-glycosylation, diastereoselective reduction, and reductive 1,3-transposition . This strategy is adaptable for preparing various natural and unnatural hexopyranosyl nucleoside analogs.
Analyse Des Réactions Chimiques
Homoadenosine undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various products, depending on the conditions and reagents used.
Reduction: Diastereoselective reduction is a key step in its synthesis.
Substitution: this compound can participate in substitution reactions, particularly in the presence of specific catalysts and reagents.
Common reagents used in these reactions include palladium catalysts, Boc-protected pyranone, and 6-chloropurine . Major products formed from these reactions include various hexopyranosyl nucleoside analogs with distinct biological activities .
Applications De Recherche Scientifique
Homoadenosine has a wide range of scientific research applications:
Chemistry: It serves as a model compound for studying nucleoside analogs and their chemical properties.
Biology: this compound is used in research on DNA synthesis inhibition and apoptosis induction.
Mécanisme D'action
Homoadenosine exerts its effects by inhibiting DNA synthesis and inducing apoptosis in cancer cells . It targets specific molecular pathways involved in cell cycle regulation and apoptosis. The compound’s mechanism of action involves binding to DNA and interfering with its replication, leading to cell death .
Comparaison Avec Des Composés Similaires
Homoadenosine is unique among purine nucleoside analogs due to its specific structure and biological activity. Similar compounds include:
Adenosine: A naturally occurring purine nucleoside with various physiological roles.
Deoxyadenosine: A nucleoside analog with structural similarities to this compound.
2-Deoxy-β-D-ribo-hexopyranose adenosine: Another hexopyranosyl nucleoside analog with antitumor and antiviral activity.
This compound stands out due to its specific antitumor activity and the unique synthetic routes used to produce it .
Propriétés
IUPAC Name |
2-(6-aminopurin-9-yl)-5-(2-hydroxyethyl)oxolane-3,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5O4/c12-9-6-10(14-3-13-9)16(4-15-6)11-8(19)7(18)5(20-11)1-2-17/h3-5,7-8,11,17-19H,1-2H2,(H2,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKWULFMZMWUAOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CCO)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30945076 | |
| Record name | 9-(5-Deoxyhexofuranosyl)-9H-purin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30945076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22415-88-9 | |
| Record name | Homoadenosine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82223 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9-(5-Deoxyhexofuranosyl)-9H-purin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30945076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















